molecular formula C20H14N6O B2482200 (E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol CAS No. 497249-03-3

(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol

Cat. No. B2482200
CAS RN: 497249-03-3
M. Wt: 354.373
InChI Key: YAJMLIKFHBOBFF-SRZZPIQSSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves innovative approaches to form complex heterocyclic systems. For instance, Osyanin et al. (2012) demonstrated a one-stage synthesis of naphtho[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazines, showcasing the synthetic potential of naphthalene series o-quinone methides (Osyanin, Osipov, & Klimochkin, 2012). Similarly, a solid-phase synthesis method for [1,2,4]triazolo[3,4-a]phthalazine derivatives was reported by Hwang et al. (2005), highlighting the efficiency and versatility of this approach (Hwang, Choi, & Gong, 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class has been explored through various analytical techniques. The study by Soliman et al. (2021) on Cd(II) complexes with hydralazine-based ligands provides insights into the molecular and supramolecular structures, utilizing techniques such as DFT calculations (Soliman, Massoud, Al-Rasheed, & El‐Faham, 2021).

Chemical Reactions and Properties

Research into the chemical reactions and properties of these compounds reveals their potential in various applications. For example, the synthesis and antihypertensive properties of 3‐substituted amino‐s‐triazolo[3,4‐α]phthalazine derivatives by Omar et al. (1981) provide valuable information on the chemical behavior and potential therapeutic applications of these compounds (Omar, Kasem, Laabota, & Bourdais, 1981).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. Studies focusing on the synthesis, characterization, and application of these compounds often include detailed physical property analysis to better understand their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interaction with other molecules, are essential aspects of research. Investigations into the anticancer potential of certain derivatives, as explored by Romero et al. (2020), illustrate the importance of understanding these properties for medicinal chemistry applications (Romero, Sojo, Arvelo, Calderón, Morales, & López, 2020).

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Research has focused on synthesizing novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems. These condensed 1,2,4-triazoles have applications in medicine, including as tranquilizers, fungicides, antihistamines, and antihypertensives. The synthesis process involves using naphthalene series o-quinone methides (Osyanin, Osipov, & Klimochkin, 2012).

Development of Annelated 1,2,4-Triazole Systems

There has been a synthesis of substituted 6-(1H-benzimidazol-2-yl)-[1,2,4]triazolo[3,4-a]phthalazine derivatives with various substituents. These compounds are synthesized using dicarboxylic acids or esters. This research contributes to the development of annelated triazole systems with potential applications in various fields (Wasfy, 2003).

Exploration of New Synthetic Methods

A novel method for the synthesis of fused 3‐amino‐s‐triazole ring systems has been developed. This research demonstrates an efficient process for creating complex triazole structures, expanding the scope of synthetic chemistry (Lin, Fields, & Lang, 1978).

Investigation of Solid-Phase Synthesis

A general method for the solid-phase synthesis of [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives has been reported. This process involves cyclization of resin-bound chlorophthalazines with various hydrazides or sodium azide, highlighting advances in solid-phase chemistry (Hwang, Choi, & Gong, 2005).

Synthesis of Lanthanide Complexes for Luminescence Studies

Lanthanide complexes incorporating a hydrazine-derived chromophore have been synthesized. These complexes exhibit luminescence and sensitization of the lanthanide center by the chromophore, showing potential in optical and material sciences (Burton‐Pye, Heath, & Faulkner, 2005).

Anticancer and Antimicrobial Activity Studies

Research has also been conducted on the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, evaluated for anticancer and antimicrobial activities. This includes exploring their inhibition activity against cancer cell lines and microbial strains (Kumar et al., 2019).

Electrochemical and Spectroscopic Characterization

The redox behavior of biologically important triazol derivatives has been studied, providing insights into their electrochemical and spectroscopic properties. This research is significant for understanding the redox processes of these compounds and their potential biological applications (Nimal, 2020).

properties

IUPAC Name

1-[(E)-([1,2,4]triazolo[3,4-a]phthalazin-6-ylhydrazinylidene)methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O/c27-18-10-9-13-5-1-2-6-14(13)17(18)11-21-23-19-15-7-3-4-8-16(15)20-24-22-12-26(20)25-19/h1-12,27H,(H,23,25)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJMLIKFHBOBFF-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NN4C=NN=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NN4C=NN=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol

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